2,5-dimethoxy-N-phenylbenzenesulfonamide
Description
2,5-Dimethoxy-N-phenylbenzenesulfonamide (C₁₄H₁₅NO₄S) is a sulfonamide derivative characterized by a methoxy-substituted benzene ring linked via a sulfonamide group to a phenyl ring. Its molecular structure adopts an L-shaped conformation, with a C–S–N–C torsion angle of -62.9(2)° and a dihedral angle of 89.17(9)° between the two aromatic rings . The methoxy groups are nearly coplanar with their attached benzene ring, as evidenced by torsion angles of -175.2(3)° and -6.0(5)° . The compound forms inversion dimers in the crystal lattice through N–H···O(S) hydrogen bonds, contributing to its stability .
Synthesis typically involves coupling 2,5-dimethoxybenzenesulfonyl chloride with aniline derivatives under basic conditions, as demonstrated in analogous sulfonamide preparations .
Properties
IUPAC Name |
2,5-dimethoxy-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-12-8-9-13(19-2)14(10-12)20(16,17)15-11-6-4-3-5-7-11/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDKTQAOIOTUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-phenylbenzenesulfonamide typically involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,5-Dimethoxyaniline+Benzenesulfonyl chloride→2,5-Dimethoxy-N-phenylbenzenesulfonamide+HCl
Industrial Production Methods
In industrial settings, the production of 2,5-dimethoxy-N-phenylbenzenesulfonamide may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2,5-Dimethoxy-N-phenylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Dihedral Angles and Molecular Conformation
The dihedral angle between aromatic rings in sulfonamides is critical for intermolecular interactions and crystallinity:
*The nitro-substituted derivative shows reduced dihedral angles due to steric and electronic effects .
Hydrogen Bonding and Crystal Packing
- 2,5-Dimethoxy-N-phenylbenzenesulfonamide : Forms R₂²(8) hydrogen-bonded dimers via N–H···O(S) interactions .
- N-(2,5-Dimethylphenyl)benzenesulfonamide : Similar dimerization via N–H···O(S) bonds, with a shorter N···O distance (2.89 Å vs. 3.02 Å in the methoxy derivative) .
- Nitro-substituted analogs : Additional C–H···O interactions involving the nitro group enhance lattice stability .
Physicochemical Properties
| Property | 2,5-Dimethoxy-N-phenylbenzenesulfonamide | N-(2,5-Dimethylphenyl)benzenesulfonamide | N-(2-Methylphenyl)benzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 307.34 | 261.33 | 247.30 |
| Melting Point (°C) | 162–164 (decomp.) | 145–147 | 138–140 |
| Solubility | Moderate in DMF, low in water | High in THF, moderate in ethanol | High in chloroform |
Substituents significantly impact solubility; methoxy groups enhance polarity compared to methyl groups .
Q & A
Q. What are the key synthetic routes for 2,5-dimethoxy-N-phenylbenzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of 2,5-dimethoxybenzenesulfonyl chloride with aniline derivatives under basic conditions. Critical parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux at 60–80°C), and stoichiometric ratios. Optimization can be achieved via statistical experimental design (e.g., factorial design) to evaluate interactions between variables like pH, catalyst presence, and reaction time .
| Synthetic Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent polarity | Moderate (e.g., dichloromethane) | Minimizes by-products |
| Temperature | 60–80°C | Accelerates reaction |
| Base (e.g., triethylamine) | 1.2 equivalents | Neutralizes HCl by-product |
Q. Which spectroscopic methods are most effective for confirming structural integrity and purity?
Q. What are the solubility and stability profiles under varying pH conditions?
The compound exhibits poor aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO). Stability studies using accelerated degradation (40°C/75% RH) show decomposition <5% over 30 days in acidic conditions (pH 3–5), but hydrolysis occurs at pH >8 due to sulfonamide bond cleavage .
Advanced Research Questions
Q. What computational methods predict binding affinities to biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with cyclooxygenase-2 (COX-2). Key findings:
Q. How can structural modifications enhance selectivity in pharmacological applications?
Structure-activity relationship (SAR) studies suggest:
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., 10 µM vs. 25 µM for COX-2) may arise from assay conditions. Mitigation steps:
- Standardize protocols (e.g., ATP concentration in kinase assays).
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric).
- Control for solvent effects (e.g., DMSO ≤0.1%) .
Methodological Guidance
Q. How to design experiments for analyzing degradation products under stress conditions?
Employ LC-QTOF-MS with forced degradation (heat, light, oxidation) to identify major impurities. For example:
- Oxidative stress (H2O2): Forms sulfonic acid derivatives.
- Photolysis: Generates demethoxylated by-products. Quantify using validated HPLC methods (ICH Q2(R1)) .
Q. What advanced techniques characterize non-covalent interactions in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
